molecular formula C19H23N5O3S B2832045 6-((5-(isopentylthio)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione CAS No. 892470-90-5

6-((5-(isopentylthio)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione

Cat. No. B2832045
CAS RN: 892470-90-5
M. Wt: 401.49
InChI Key: MUMSZLZGZLILGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-((5-(isopentylthio)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C19H23N5O3S and its molecular weight is 401.49. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Studies

  • Synthesis of Novel Compounds

    Novel heterocyclic compounds including thiazolopyrimidines have been synthesized, showcasing the versatility of pyrimidine derivatives in creating new chemical structures (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

  • Formation of Supramolecular Assemblies

    Pyrimidine derivatives have been investigated as ligands for co-crystallization, forming complex 2D and 3D networks through hydrogen-bonding intermolecular interactions (Fonari et al., 2004).

  • Conformational Studies

    Pyrimidine cyclonucleosides, a type of pyrimidine derivative, have undergone conformational studies, indicating the utility of these compounds in detailed molecular analysis (Otter et al., 1992).

Applications in Electronics and Materials Science

  • Electron Transport Layer in Solar Cells

    Pyrimidine derivatives have been used in the development of alcohol-soluble n-type conjugated polyelectrolytes, showing potential for application in polymer solar cells (Hu et al., 2015).

  • Herbicidal Activity

    Certain pyrimidine derivatives have shown high herbicidal activity, indicating their potential in agricultural applications (Nezu, Miyazaki, Sugiyama, & Kajiwara, 1996).

Pharmacological and Biological Applications

  • Antiviral Evaluation

    Pyrimidine derivatives have been synthesized and tested for antiviral activities against Hepatitis A virus and Herpes simplex virus (El-Etrawy & Abdel-Rahman, 2010).

  • Antiproliferative Effect

    N-alkylated pyrimidine derivatives have shown an antiproliferative effect on tumor cell lines, indicating their potential in cancer research (Gazivoda Kraljević et al., 2014).

  • Improvement in Glucose Tolerance

    Research has demonstrated that certain pyrimidine derivatives can improve glucose tolerance, pointing towards their potential application in diabetes management (Schnur & Morville, 1986).

  • Antihuman Cytomegalovirus Activity

    Certain pyrimidine derivatives have shown significant in vitro activity against human cytomegalovirus (Revankar et al., 1998).

Synthesis and Structural Analysis

  • Novel Synthetic Routes

    Research has explored novel synthesis methods for various pyrimidine derivatives, contributing to the diversity of synthetic chemistry (Mosselhi, 2002).

  • Antimicrobial Activity of Synthesized Compounds

    Novel synthesized pyrimidine derivatives have been tested for antimicrobial activity, expanding their potential use in combating infections (El-Agrody et al., 2001).

  • Analgesic and Anti-Inflammatory Activities

    Certain pyrimidine derivatives have been shown to have promising analgesic and anti-inflammatory activities (Abu‐Hashem & Youssef, 2011).

  • Novel Pyrrolopyrimidine Derivatives

    The synthesis of new pyrrolopyrimidine derivatives has been reported, adding to the repertoire of pyrimidine chemistry (Adams, Saçmacı, Üngören, & Akçamur, 2005).

  • Functionalized Pyrimidine Derivatives

    This research provides experimental data and calculations on the synthesis of various functionalized pyrimidine derivatives (Sarıpınar et al., 2006).

  • Antiviral Activity of Nucleoside Analogues

    The synthesis and antiviral activity of 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, a type of acyclic nucleoside phosphonate analogue, have been explored (Hocková et al., 2003).

  • Silver Oxide in Transetherification

    This study demonstrates the novel use of silver oxide in the transetherification of alkoxypyrimidines and related systems, offering new avenues in synthetic chemistry (Brown & Sugimoto, 1970).

  • Synthesis and Reaction with Electrophiles

    This research focuses on the synthesis of specific pyrimidine derivatives and their reactions with various electrophiles, highlighting their reactivity (Mekuskiene & Vainilavicius, 2006).

properties

IUPAC Name

6-[[4-(3-methoxyphenyl)-5-(3-methylbutylsulfanyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O3S/c1-12(2)7-8-28-19-23-22-16(9-13-10-17(25)21-18(26)20-13)24(19)14-5-4-6-15(11-14)27-3/h4-6,10-12H,7-9H2,1-3H3,(H2,20,21,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUMSZLZGZLILGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCSC1=NN=C(N1C2=CC(=CC=C2)OC)CC3=CC(=O)NC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-((5-(isopentylthio)-4-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione

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